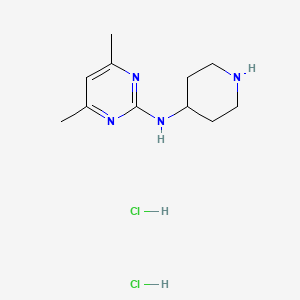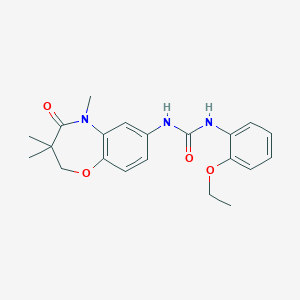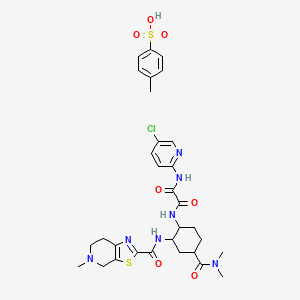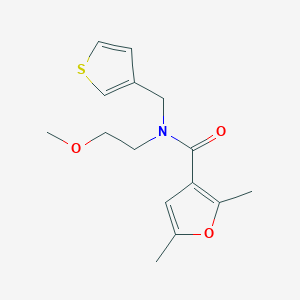
4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a complex organic compound that features a piperazine ring, a bromothiophene moiety, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Bromothiophene Moiety: This step involves the reaction of piperazine derivatives with 5-bromothiophene-2-sulfonyl chloride under basic conditions.
Formation of the Isoxazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the bromothiophene moiety may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-(Thiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
- **4-((4-(5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
Uniqueness
4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
4-[[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O3S2/c1-10-11(8-15-20-10)9-16-4-6-17(7-5-16)22(18,19)13-3-2-12(14)21-13/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXQOPIICDWYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid](/img/structure/B2866552.png)
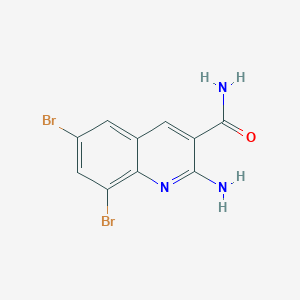
![N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B2866555.png)
![4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2866557.png)
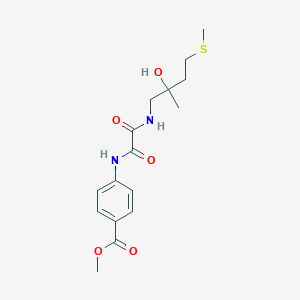

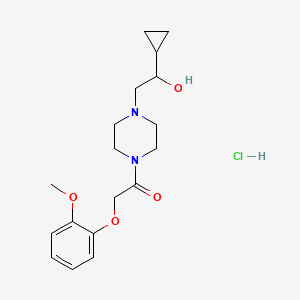
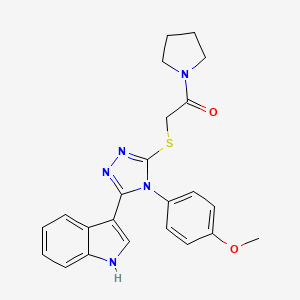
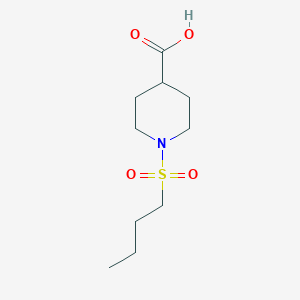
![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)
